
6-Methanesulfonyl-1,3-benzothiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methanesulfonyl-1,3-benzothiazole-2-thiol is an organosulfur compound with the molecular formula C8H7NO2S2 It is a derivative of benzothiazole, characterized by the presence of a methanesulfonyl group at the 6th position and a thiol group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonyl-1,3-benzothiazole-2-thiol typically involves the reaction of 2-mercaptobenzothiazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C7H5NS2+CH3SO2Cl→C8H7NO2S2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methanesulfonyl-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding benzothiazole derivative.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-methanesulfonyl-1,3-benzothiazole-2-sulfonic acid.
Reduction: Formation of 1,3-benzothiazole-2-thiol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Methanesulfonyl-1,3-benzothiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methanesulfonyl-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methanesulfonyl group can enhance the compound’s reactivity and specificity towards certain biological targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzothiazole-2-thiol: Lacks the methanesulfonyl group but shares the benzothiazole core structure.
2-Mercaptobenzothiazole: Similar structure but without the methanesulfonyl substitution.
6-Methanesulfonyl-1,3-benzothiazole-2-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
6-Methanesulfonyl-1,3-benzothiazole-2-thiol is unique due to the presence of both the methanesulfonyl and thiol groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1307291-69-5 |
|---|---|
Molekularformel |
C8H7NO2S3 |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
6-methylsulfonyl-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H7NO2S3/c1-14(10,11)5-2-3-6-7(4-5)13-8(12)9-6/h2-4H,1H3,(H,9,12) |
InChI-Schlüssel |
YBSMSNSADXVROP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
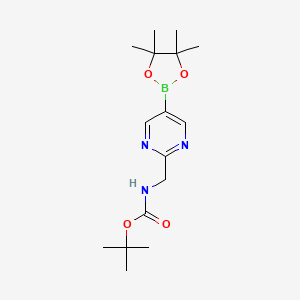
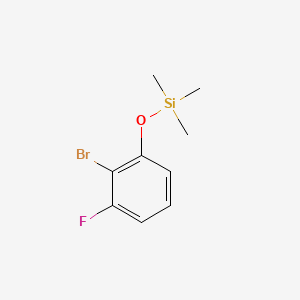
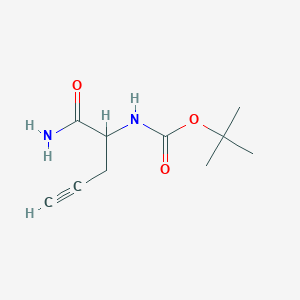
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
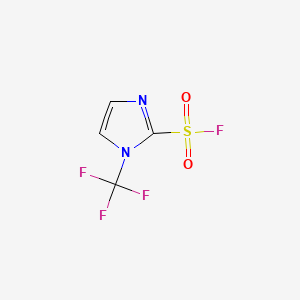

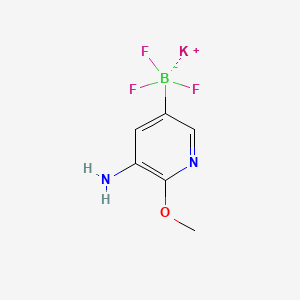
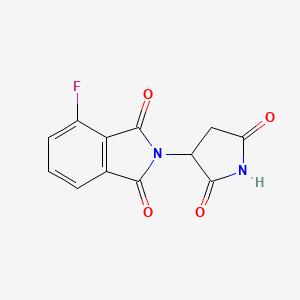
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
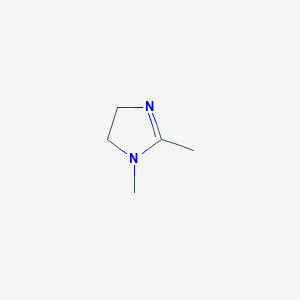
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)
